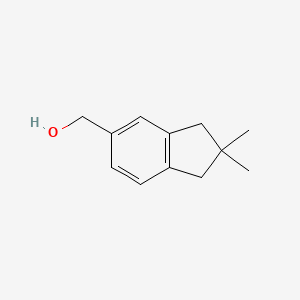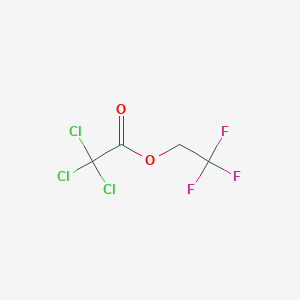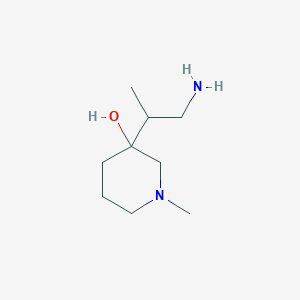
(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound with the molecular formula C12H16O It is a derivative of indene, featuring a hydroxyl group attached to the fifth carbon of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-dimethyl-2,3-dihydro-1H-indene.
Hydroxylation: The key step involves the hydroxylation of the indene derivative to introduce the hydroxyl group at the fifth carbon position. This can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes, utilizing catalysts to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and choice of solvent, are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 2,2-dimethyl-2,3-dihydro-1H-indane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-2,3-dihydro-1H-inden-5-amine
- 2,2-dimethyl-2,3-dihydro-1H-inden-5-one
- 2,3-dihydro-1H-inden-5-ylmethanol
Uniqueness
(2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of the hydroxyl group at the fifth carbon position, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dihydroinden-5-yl)methanol |
InChI |
InChI=1S/C12H16O/c1-12(2)6-10-4-3-9(8-13)5-11(10)7-12/h3-5,13H,6-8H2,1-2H3 |
InChI Key |
ZFZTXFNRJMEICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1)C=C(C=C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)











